molecular formula C10H8ClF3O3 B2814727 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1261873-29-3

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B2814727
CAS No.: 1261873-29-3
M. Wt: 268.62
InChI Key: PYQMOZXFIZWXJU-UHFFFAOYSA-N
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Description

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid typically involves the introduction of the trifluoromethoxy group and the chloro group onto a phenyl ring, followed by the addition of a propanoic acid moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Trifluoromethoxy)phenyl)propanoic acid: Similar structure but lacks the chloro group.

    4-Chloro-3-(trifluoromethyl)phenyl derivatives: Similar functional groups but different overall structure.

Uniqueness

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid is unique due to the combination of the chloro and trifluoromethoxy groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s reactivity and specificity in various applications .

Properties

IUPAC Name

3-[3-chloro-4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQMOZXFIZWXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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